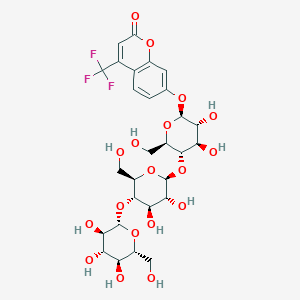

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a chromogenic substrate widely used in biochemical research. This compound is particularly valuable for its ability to stain bacteria and detect pathogens such as Listeria monocytogenes and Salmonella enterica . It is also utilized in food testing and various other research applications.

Métodos De Preparación

The synthesis of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves multiple steps, starting with the preparation of the umbelliferyl derivative. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents. The final step involves the glycosylation of the umbelliferyl derivative with cellotriose under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these steps to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group. Common reagents and conditions for these reactions include mild temperatures and neutral pH to maintain the integrity of the glycosidic bonds.

Aplicaciones Científicas De Investigación

Enzyme Assays

Glycosidase Activity Measurement

4-TF-Cel serves as a specific substrate for β-glucosidases. When these enzymes cleave the β-glycosidic bond in 4-TF-Cel, they release 4-trifluoromethylumbelliferone (4-TFU), a fluorescent molecule that can be detected using fluorescence spectroscopy. This property allows researchers to quantify β-glucosidase activity in different biological samples, facilitating studies on enzyme kinetics and inhibition.

Intracellular Monitoring

The compound can be loaded into living cells to monitor intracellular β-glucosidase activity. Upon enzymatic cleavage, the released 4-TFU can be detected via fluorescence microscopy or plate readers. This application is crucial for studying enzyme activity in specific cell types or cellular compartments, providing insights into metabolic processes and potential therapeutic targets.

Screening for Enzyme Inhibitors

4-TF-Cel is utilized in assays to screen for inhibitors of β-glucosidases. By measuring the fluorescence intensity of released 4-TFU in the presence of potential inhibitors, researchers can identify and characterize novel compounds that inhibit glycosidase activity. This application is particularly relevant in drug discovery, where targeting glycosidases can have therapeutic implications.

Diagnostic Applications

Due to its fluorogenic properties, 4-TF-Cel is also employed in diagnostic tests that require the detection of glycosidase activity. The ability to visualize enzyme activity through fluorescence makes it suitable for applications in clinical diagnostics, where monitoring enzyme levels can provide insights into various diseases .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves its hydrolysis by specific enzymes, releasing the fluorescent umbelliferyl moiety. This fluorescence can be measured to quantify enzyme activity or the presence of specific pathogens. The molecular targets include glycosidases that cleave the glycosidic bonds, releasing the fluorescent product .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:

4-Methylumbelliferyl β-D-cellotrioside: Lacks the trifluoromethyl group, resulting in different fluorescence characteristics.

6,8-Difluoro-4-methylumbelliferyl β-D-cellotrioside: Contains difluoro groups instead of a trifluoromethyl group, affecting its reactivity and fluorescence.

These comparisons highlight the unique properties of this compound, making it a valuable tool in various research applications.

Actividad Biológica

4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a fluorogenic substrate primarily used in biochemical assays to study enzyme activities, particularly cellulases. This compound has garnered attention due to its unique properties that enhance the detection and quantification of enzymatic reactions.

Chemical Structure and Properties

- IUPAC Name : 7-[(2S,3R,4R,5S)-4-(trifluoromethyl)-2-methoxy-5-methyl-3-oxotetrahydrofuran-2-yl]-(1,3,4)-oxadiazol-2(3H)-one

- CAS Number : 116981-90-9

- Molecular Formula : C₁₃H₁₃F₃O₇

The presence of the trifluoromethyl group enhances the compound's stability and fluorescence properties, making it suitable for various enzymatic assays.

Enzymatic Applications

This compound serves as a substrate for measuring cellulase activity. The hydrolysis of this compound by cellulases releases a fluorescent product, allowing for sensitive detection of enzyme activity. This property is crucial in various applications, including:

- Environmental Monitoring : Assessing the activity of cellulolytic microorganisms in soil and compost.

- Biotechnology : Evaluating enzyme preparations in industrial processes such as biofuel production.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound as a substrate:

- Cellulase Activity Measurement :

-

Comparative Analysis :

- In comparative studies with other fluorogenic substrates, this compound exhibited superior sensitivity and specificity for cellulases. The results showed a significant increase in fluorescence under optimal conditions compared to traditional substrates.

- Enzyme Kinetics :

Data Table: Comparative Properties of Fluorogenic Substrates

Propiedades

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEGIKFULSNPJZ-KHEBRHQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F3O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.